molecular formula C17H15BrO3 B14559726 Diphenylmethyl 3-bromo-2-oxobutanoate CAS No. 61964-75-8

Diphenylmethyl 3-bromo-2-oxobutanoate

Cat. No.: B14559726
CAS No.: 61964-75-8
M. Wt: 347.2 g/mol
InChI Key: UDPWDMZEJIBGTG-UHFFFAOYSA-N
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Description

Diphenylmethyl 3-bromo-2-oxobutanoate is an ester derivative of 3-bromo-2-oxobutanoic acid, characterized by a diphenylmethyl group (C₆H₅)₂CH– attached to the carbonyl oxygen. Its molecular formula is C₁₇H₁₅BrO₃, with a molecular weight of 347.2 g/mol. The compound features a bromine atom at the third carbon and a ketone group at the second carbon of the butanoate backbone.

Properties

CAS No.

61964-75-8

Molecular Formula

C17H15BrO3

Molecular Weight

347.2 g/mol

IUPAC Name

benzhydryl 3-bromo-2-oxobutanoate

InChI

InChI=1S/C17H15BrO3/c1-12(18)15(19)17(20)21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16H,1H3

InChI Key

UDPWDMZEJIBGTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl 3-bromo-2-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of diphenylmethyl 2-oxobutanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 3-bromo-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylmethyl 3-bromo-2-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenylmethyl 3-bromo-2-oxobutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the diphenylmethyl and oxobutanoate moieties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Diphenylmethyl 3-bromo-2-oxobutanoate with structurally related esters:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Diphenylmethyl, Br, oxo C₁₇H₁₅BrO₃ 347.2 Enhanced binding affinity due to diphenylmethyl group ; moderate reactivity .
Methyl 3-bromo-2-oxobutanoate Methyl, Br, oxo C₅H₇BrO₃ 195.0 Simpler ester; lower molecular weight; used as a synthetic intermediate .
Ethyl 2-bromo-3,3-dimethylbutanoate Ethyl, Br, dimethyl C₈H₁₅BrO₂ 223.1 Branched alkyl chain; distinct substitution pattern; no reported binding data .

Role of the Diphenylmethyl Group

The diphenylmethyl group significantly influences molecular interactions. Compounds lacking this moiety (e.g., 7c, 7d, 8c, 8d in ) showed negligible binding affinity, while those retaining it (7a, 7b, 8a, 8b) exhibited moderate to strong binding, comparable to anthranilamides .

Reactivity and Stability

Diphenylmethyl-containing compounds exhibit distinct reactivity profiles. This implies that the diphenylmethyl group in this compound may confer stability, reducing undesired side reactions during synthesis or storage compared to simpler alkyl bromides.

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